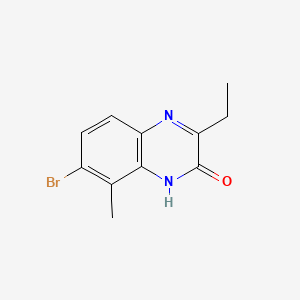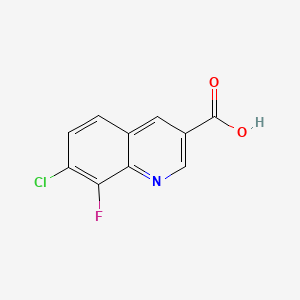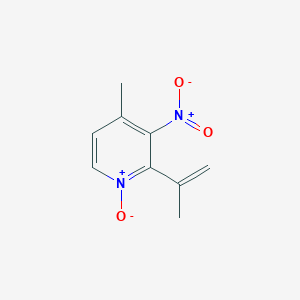
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3 This compound is characterized by its pyridine ring substituted with isopropenyl, methyl, and nitro groups, along with an oxide group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide typically involves the nitration of 2-isopropenyl-4-methyl-pyridine followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at the nitrogen atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-isopropenyl-4-methyl-3-amino-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
2-Isopropenyl-4-methyl-3-nitro-pyridine: Lacks the oxide group at the nitrogen atom.
4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group.
3-Nitro-pyridine: Lacks both the isopropenyl and methyl groups.
Uniqueness: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is unique due to the presence of the isopropenyl, methyl, and nitro groups along with the oxide group at the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
4-methyl-3-nitro-1-oxido-2-prop-1-en-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H10N2O3/c1-6(2)8-9(11(13)14)7(3)4-5-10(8)12/h4-5H,1H2,2-3H3 |
Clé InChI |
UBGYICPMVYUOBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=[N+](C=C1)[O-])C(=C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
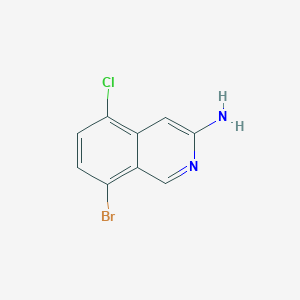
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)


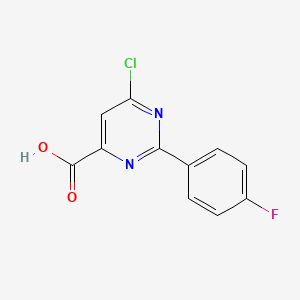
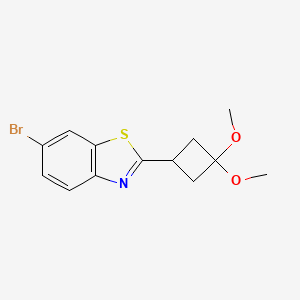
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

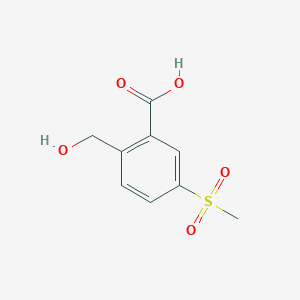
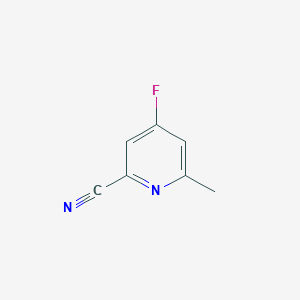
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
